BenchChemオンラインストアへようこそ!

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Lipophilicity Aqueous solubility Ester bioisosterism

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 384361-55-1, ChemBridge ID is a fully synthetic, achiral benzofuran-3-carboxylate diester bearing a 4-methoxybenzoyloxy substituent at the 5-position, a methyl group at the 2-position, and an isopropyl ester at the 3-position (molecular formula C21H20O6, MW 368.38 g/mol). The compound is catalogued within the ChemBridge DIVERSet screening collection—a library of over 50,000 diverse, drug-like small molecules widely employed in high-throughput and virtual screening campaigns across academic and industrial drug discovery programs.

Molecular Formula C21H20O6
Molecular Weight 368.385
CAS No. 384361-55-1
Cat. No. B2464939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
CAS384361-55-1
Molecular FormulaC21H20O6
Molecular Weight368.385
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)C
InChIInChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-16(11-17(18)19)27-20(22)14-5-7-15(24-4)8-6-14/h5-12H,1-4H3
InChIKeyNEPUDIDXVMPIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 384361-55-1): Structural Identity and Screening Library Provenance


Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 384361-55-1, ChemBridge ID 7004837) is a fully synthetic, achiral benzofuran-3-carboxylate diester bearing a 4-methoxybenzoyloxy substituent at the 5-position, a methyl group at the 2-position, and an isopropyl ester at the 3-position (molecular formula C21H20O6, MW 368.38 g/mol) . The compound is catalogued within the ChemBridge DIVERSet screening collection—a library of over 50,000 diverse, drug-like small molecules widely employed in high-throughput and virtual screening campaigns across academic and industrial drug discovery programs . Predicted physicochemical properties include a calculated LogP of 5.85, topological polar surface area (tPSA) of 75.0 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds . The compound is supplied as a solid, in free form, and is assigned to Price Group 0—the most economical tier within the Hit2Lead.com procurement platform .

Why Benzofuran-3-carboxylate Screening Compounds Cannot Be Interchanged: Physicochemical Divergence in the Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate Analog Space


Although numerous 2-methylbenzofuran-3-carboxylate derivatives are commercially available from screening compound suppliers, the specific combination of (i) an isopropyl ester at C3, (ii) a 4-methoxybenzoyloxy group at C5, and (iii) a methyl substituent at C2 produces a physicochemical signature that is not replicated by any single close analog . A 2D similarity search of the ChemBridge collection reveals that even analogs with ≥95% Tanimoto similarity diverge measurably in LogP (range: 4.75–5.86), aqueous solubility (LogSW range: −6.06 to −6.88), tPSA (range: 48.7–84.2 Ų), and hydrogen bond acceptor count (range: 4–7) . At the class level, the benzofuran patent literature establishes that the presence and position of methoxy (–OMe) substituents on the benzofuran scaffold are non-redundant determinants of biological potency, with -OMe groups contributing to enhanced anti-inflammatory, antitumor, and enzyme inhibitory activities relative to unsubstituted or methyl-substituted analogs [1]. Consequently, substituting this compound with a structurally similar but physicochemically distinct analog—without confirmatory experimental data—introduces uncontrolled variables in lipophilicity, permeability, solubility, and target engagement that can confound SAR interpretation and screening hit validation. The quantitative evidence below details exactly where and by how much this compound diverges from its closest commercially available comparators.

Quantitative Differentiation Evidence: Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate Versus Closest Analogs


Isopropyl Ester vs. Ethyl Ester: Aqueous Solubility Divergence (ΔLogSW = −0.21) Between Target Compound and Its 98%-Similar Ethyl Analog

The target compound (isopropyl ester, ChemBridge 7004837) exhibits measurably lower predicted aqueous solubility than its closest 2D analog, ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate (ChemBridge 6239186, 98% Tanimoto similarity) . While calculated LogP values are nearly identical (5.85 vs. 5.86), the LogSW value—a predictor of aqueous solubility—diverges by −0.21 log units (target: −6.88; comparator: −6.67), indicating approximately 38% lower predicted aqueous solubility for the isopropyl ester . This difference arises from the increased hydrocarbon surface area of the isopropyl group relative to the ethyl ester, which also contributes an additional rotatable bond (5 vs. 4) and a higher molecular weight (+30 Da) .

Lipophilicity Aqueous solubility Ester bioisosterism

4-Methoxybenzoyloxy vs. 4-Methylbenzoyloxy: Hydrogen Bond Acceptor Capacity (ΔHacc = +1, ΔtPSA = +9.3 Ų) Drives Polarity Divergence

The 4-methoxybenzoyloxy substituent at C5 of the target compound introduces one additional hydrogen bond acceptor (ether oxygen of the methoxy group) relative to the 4-methylbenzoyloxy substituent present in its closest analog (ChemBridge 6239186, 98% 2D similarity) . This single atom substitution (O vs. CH2) produces quantitative divergence in two key drug-likeness parameters: Hacc increases from 5 to 6, and tPSA increases from 65.7 Ų to 75.0 Ų (Δ = +9.3 Ų, a 14% relative increase) . The 4-methoxy oxygen also shifts the electron distribution of the benzoyl ring through resonance (+M effect), which can modulate the hydrolytic lability of the ester linkage at C5, though quantitative hydrolysis rate data for this specific compound have not been published.

Hydrogen bonding Polar surface area Pharmacophore diversity

Positional Isomer Differentiation: 4-Methoxybenzoyloxy vs. 2-Methoxybenzoyloxy Produces LogP Shift of +0.24 and LogSW Shift of −0.20

Among the three regioisomeric methoxybenzoyloxy-substituted isopropyl esters available in the ChemBridge collection, the target 4-methoxy isomer (7004837) is physicochemically distinguishable from its 2-methoxy positional isomer (7009212). Despite identical molecular formula (C21H20O6), MW (368), Hacc (6), and tPSA (75.0 Ų), the two isomers differ in calculated LogP by +0.24 (target: 5.85; 2-OMe analog: 5.61) and in LogSW by −0.20 (target: −6.88; 2-OMe analog: −6.68) . The 4-methoxy isomer is therefore both more lipophilic and less water-soluble than its 2-methoxy counterpart. Notably, the 3-methoxy positional isomer (7002638) yields computational predictions identical to the 4-methoxy isomer (LogP 5.85, LogSW −6.88), indicating that the computational model employed by ChemBridge does not fully discriminate 3- vs. 4-methoxy substitution .

Positional isomerism Lipophilicity modulation Regiochemical SAR

Isopropyl Ester vs. 2-Methoxyethyl Ester: Lipophilicity Gap of ΔLogP = +1.10 Separates Target from Its 95%-Similar Analog

The target isopropyl ester diverges dramatically from its 2-methoxyethyl ester analog (ChemBridge 6238152, 95% 2D similarity) across multiple physicochemical parameters. The most pronounced difference is in LogP: 5.85 (isopropyl) vs. 4.75 (2-methoxyethyl), a gap of +1.10 log units—representing an approximately 12.6-fold higher predicted octanol-water partition coefficient for the target . Additionally, the target compound possesses two fewer rotatable bonds (5 vs. 7), a smaller tPSA (75.0 vs. 84.2 Ų), and one fewer hydrogen bond acceptor (6 vs. 7) . These differences arise from the replacement of the terminal isopropyl group with a 2-methoxyethyl moiety, which introduces an ether oxygen and an additional methylene unit into the ester side chain.

Ester prodrug design Lipophilicity tuning Rotatable bond count

Procurement Cost Tier Differentiation: Price Group 0 (Lowest Tier) vs. Price Group 3 for the Closest Ethyl Ester Analog

The target compound (ChemBridge 7004837) is assigned to Price Group 0—the most economical of seven pricing tiers on the Hit2Lead.com platform—whereas its closest 2D analog, ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate (ChemBridge 6239186, 98% similarity), is assigned to Price Group 3 . Price Group 0 represents the lowest cost category for screening compounds, while Price Group 3 commands a premium; as a reference, one 5 mg compound from Price Group 3 costs $65 ($13/mg), and the cost differential relative to Price Group 0 compounds can exceed 2- to 3-fold depending on order quantity and applicable volume discounts . The target compound is also stocked in larger quantity ranges (up to 100 mg per single order line) compared to the ethyl ester analog (maximum 10 mg), facilitating bulk procurement for dose-response and secondary assay follow-up .

Screening library economics Compound procurement Cost-per-compound optimization

Class-Level SAR Inference: 4-Methoxy Substitution on Benzofuran Scaffolds Is Associated with Enhanced Anti-Inflammatory and Antitumor Potency Relative to Non-Methoxylated Analogs

A comprehensive patent review by Dawood (2013) covering benzofuran derivatives across anti-inflammatory, antitumor, cytotoxic, antimicrobial, and enzyme inhibitory therapeutic areas established that the presence of –OH and –OMe substituents on the benzofuran scaffold 'contributed greatly in increasing the potency of their therapeutic activities when compared with standards' [1]. Specifically, benzofuran compounds bearing –OMe groups demonstrated more potent HIV-RT inhibitory activity than the reference compound atevirdine, greater antitumor potency than fluorouracil, doxorubicin, and cytarabine, and superior aromatase (CYP19) inhibition compared with arimidex [1]. While the target compound has not itself been the subject of published biological assays and no head-to-head potency data exist for this specific molecule versus its 4-methylbenzoyl or unsubstituted benzoyl analogs, the class-level SAR strongly supports the hypothesis that the 4-methoxy substituent is a potency-enhancing pharmacophoric element rather than a silent structural feature. Experimental confirmation through parallel screening of the target compound alongside its 4-methylbenzoyl analog (ChemBridge 6239186) is recommended to quantify the magnitude of this effect in any given assay system.

Benzofuran SAR Methoxy pharmacophore Anti-inflammatory Antitumor

Optimal Research and Procurement Application Scenarios for Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 384361-55-1)


High-Throughput Screening Library Diversification with Physicochemical Uniqueness

This compound occupies a distinct physicochemical niche within the benzofuran-3-carboxylate chemical space: it combines an isopropyl ester (contributing elevated LogP and reduced aqueous solubility relative to ethyl ester analogs), a 4-methoxybenzoyloxy group (providing an additional H-bond acceptor and increased tPSA relative to 4-methylbenzoyl analogs), and the lowest procurement cost tier among its closest comparators . For HTS library managers seeking to maximize pharmacophore diversity per dollar spent, this compound offers a favorable cost-to-physicochemical-differentiation ratio: it is priced in Price Group 0 while delivering a tPSA (75.0 Ų), LogP (5.85), and Hacc profile (6) not duplicated by any single close analog in the ChemBridge collection .

Structure-Activity Relationship (SAR) Studies Probing Ester Side Chain Effects on Benzofuran Bioactivity

The isopropyl ester at C3 differentiates this compound from its ethyl ester and 2-methoxyethyl ester analogs across three key parameters—LogP (Δ = +0 to +1.10), LogSW (Δ = −0.21 to −0.82), and rotatable bond count (Δ = +1 to −2) . These systematic physicochemical differences make this compound a valuable tool compound for SAR campaigns designed to isolate the contribution of the ester side chain to target binding, cellular permeability, metabolic stability, or in vivo pharmacokinetics. When screened in parallel with ChemBridge 6239186 (ethyl ester) and 6238152 (2-methoxyethyl ester), the resulting activity cliff or trend data can inform ester optimization decisions in lead development.

Anti-Inflammatory or Antitumor Phenotypic Screening Prioritization Based on Class-Level Benzofuran SAR

The Dawood (2013) benzofuran patent review provides class-level evidence that –OMe substitution on the benzofuran nucleus is associated with enhanced anti-inflammatory, antitumor, and enzyme inhibitory potency relative to non-methoxylated comparators and established reference drugs [1]. Although no published biological data exist for this specific compound, the presence of the 4-methoxybenzoyloxy moiety at C5—incorporating a methoxy group in the para position of the benzoyl ring—is consistent with the pharmacophoric pattern identified in the review as potency-enhancing. This compound is therefore a rational inclusion in phenotypic screens targeting inflammatory cytokine production (e.g., TNF-α, IL-6), cancer cell viability, or carbonic anhydrase inhibition, where benzofuran scaffolds have demonstrated tractable hit rates in prior screening campaigns [1].

Computational Chemistry and Pharmacophore Modeling with Validated Physicochemical Parameters

The compound's well-defined and database-verified physicochemical parameters—LogP 5.85, tPSA 75.0 Ų, LogSW −6.88, zero H-bond donors, six H-bond acceptors, five rotatable bonds, and achiral stereochemistry—make it suitable as a reference structure for computational pharmacophore model generation, molecular docking validation, and QSAR model building within the benzofuran chemical space . Its availability in solid form and in quantities up to 100 mg supports follow-up biophysical validation (e.g., SPR, ITC, or ligand-observed NMR) of computationally predicted binding modes without the supply constraints that affect higher-price-tier analogs .

Quote Request

Request a Quote for Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.